molecular formula C11H10ClNOS B8020179 (4-Aminophenyl)(2-thienyl)methanone hydrochloride

(4-Aminophenyl)(2-thienyl)methanone hydrochloride

Cat. No.: B8020179
M. Wt: 239.72 g/mol
InChI Key: RLQAKHPSODDTIC-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2-thienyl)methanone hydrochloride is a chemical compound with the molecular formula C11H10ClNOS and a molecular weight of 239.72 g/mol This compound is known for its unique structure, which includes an aminophenyl group and a thienyl group connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2-thienyl)methanone hydrochloride typically involves the reaction of 4-aminobenzoyl chloride with 2-thiophenemethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2-thienyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Aminophenyl)(2-thienyl)methanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2-thienyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aminophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thienyl group may contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)(2-thienyl)methanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-aminophenyl)-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQAKHPSODDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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